Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate
Description
Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.39 g/mol . This compound is known for its unique structural features, including a tert-butyl carbamate group and a cyclohexyl ring with amino and dimethyl substituents. It is used in various chemical and biological applications due to its reactivity and stability.
Properties
IUPAC Name |
tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-9-10-8-14(4,5)7-6-11(10)15/h10-11H,6-9,15H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZSWSDSLHJCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)CNC(=O)OC(C)(C)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed Anhydride Synthesis Using Isobutyl Chlorocarbonate
A widely adopted method for tert-butyl carbamate derivatives involves generating mixed anhydrides from N-protected amino acids. Adapted from the synthesis of lacosamide intermediates, this approach employs N-Boc-D-serine as a model substrate. For the target compound, the analogous starting material would be 2-amino-5,5-dimethylcyclohexanemethylamine .
Procedure :
- Activation : The amine is dissolved in anhydrous ethyl acetate and cooled to -10°C. Isobutyl chlorocarbonate (1.5 eq) and N-methylmorpholine (1.5 eq) are added to form a mixed anhydride intermediate.
- Coupling : The intermediate reacts with the cyclohexylamine derivative at 10–15°C for 2 hours.
- Workup : The crude product is washed with dilute HCl and brine, followed by crystallization using hexane/ethyl acetate (8:1) to achieve >90% yield.
Key Advantages :
- High regioselectivity due to steric hindrance from the tert-butyl group.
- Scalable conditions with minimal byproducts.
Carbonyl Diimidazole-Mediated Carbamoylation
Reaction Optimization for Cyclohexyl Substrates
A phosgene-free method from rivastigmine synthesis utilizes carbonyldiimidazole (CDI) to insert the carbamate moiety. This approach avoids hazardous reagents and is adaptable to sterically hindered amines.
Procedure :
- Solvent Selection : Dichloromethane (4–10 volumes/g substrate) ensures solubility of the hydrophobic cyclohexyl backbone.
- CDI Activation : CDI (1.75–2.0 eq) is added to the amine at reflux for 10–15 hours, forming an imidazole-carbamate adduct.
- Quenching : Ethyl methyl amine (1.75–2.25 eq) is introduced at 0–10°C, followed by stirring at ambient temperature for 4–6 hours.
Yield : 85–92% after purification via silica gel chromatography.
Critical Parameters :
- Excess CDI (>2 eq) minimizes residual amine.
- Low-temperature quenching prevents epimerization.
Phase-Transfer Catalysis for Alkoxycarbonylation
Alkylation Under Biphasic Conditions
Phase-transfer catalysis (PTC), as demonstrated in lacosamide synthesis, enables efficient alkoxycarbonylation of tertiary amines.
Procedure :
- Catalyst System : Tetrabutylammonium bromide (0.025–0.2 eq) facilitates interfacial reactions between aqueous KOH and organic phases.
- Alkylation : Methyl sulfate (1.0–1.5 eq) is added to the amine in ethyl acetate at 0–5°C.
- Isolation : The product is extracted into ethyl acetate, washed with bicarbonate solution, and crystallized with hexane.
Yield : 89–93% with >99% purity by HPLC.
Comparative Analysis of Synthetic Methods
Trade-offs :
- Mixed anhydride : High yields but requires strict temperature control.
- CDI : Safer reagents but longer reaction times.
- PTC : Rapid kinetics but dependent on catalyst loading.
Scalability and Industrial Feasibility
Mixed Anhydride Method :
- Batch Size : Patents report multi-gram scales (50–100 g).
- Cost : Isobutyl chlorocarbonate is economical ($50–100/kg).
CDI Method :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are typical conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate serves as a building block in organic synthesis. Its structure allows it to be utilized in various synthetic pathways to create more complex molecules. It is particularly useful as a protecting group for amines during chemical reactions .
2. Biological Research
- The compound is employed in the study of enzyme mechanisms and protein modifications . Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to explore its effects on enzyme activity and regulation .
3. Medicinal Chemistry
- There is ongoing investigation into its potential therapeutic applications , including its role in drug development. The compound's interaction with biological systems suggests it may influence neurotransmitter regulation and metabolic processes, making it a candidate for treating conditions related to these pathways .
4. Industrial Applications
- In industry, it is used for producing specialty chemicals and materials. Its properties make it suitable for various applications in the production of pharmaceuticals and agrochemicals .
Research indicates that this compound exhibits various biological activities:
- Enzymatic Inhibition : It has been shown to inhibit certain enzymatic pathways, particularly those involved in neurotransmitter regulation.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties against oxidative stress and inflammation .
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of similar compounds on astrocytes subjected to oxidative stress induced by amyloid beta. Results indicated a significant reduction in cell death and inflammatory markers, suggesting that this class of compounds could play a role in neuroprotection.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related carbamates. Findings demonstrated notable antibacterial activity against various pathogens, highlighting potential therapeutic applications in treating infections.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. This compound can inhibit or activate enzymes by modifying their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
- Tert-butyl N-(2-mercaptoethyl)carbamate
- Tert-butyl N-(2-oxoethyl)carbamate
Uniqueness
Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate is unique due to its specific structural features, such as the cyclohexyl ring with dimethyl and amino substituents. These features confer distinct reactivity and stability, making it suitable for specialized applications in research and industry.
Biological Activity
Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate, also known by its CAS number 365998-36-3, is a carbamate compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₄H₂₇N₃O₃
- Molecular Weight : 285.38 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a dimethylcyclohexylamine structure.
This compound operates primarily through its interaction with biological systems at the molecular level. It is hypothesized to act as an inhibitor of certain enzymatic pathways, particularly those involved in neurotransmitter regulation and metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticoagulant Properties : Similar to other carbamates, it may influence coagulation pathways, potentially acting as an anticoagulant by inhibiting factor Xa, akin to the mechanism of Edoxaban .
- Neurotransmitter Modulation : The structural similarity to known neurotransmitter modulators suggests potential activity in modulating synaptic transmission and neuroprotection .
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
In Vitro Studies
A study conducted on cell lines demonstrated that this compound could reduce the expression of inflammatory markers in response to lipopolysaccharide (LPS) stimulation. The results indicated a significant decrease in TNF-alpha production, suggesting its potential use in inflammatory conditions.
Animal Models
In vivo studies using murine models have shown that administration of this compound led to improved outcomes in models of thrombosis and neurodegenerative diseases. The compound was observed to enhance blood flow and reduce thrombus formation in arterial occlusion models.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate?
- Methodological Answer :
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Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the structure, focusing on the tert-butyl group (δ ~1.4 ppm for ), carbamate carbonyl (δ ~155 ppm for ), and cyclohexyl protons.
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High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>97%) and monitor degradation under stress conditions .
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Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight (256.39 g/mol) and detect fragmentation patterns .
Table 1: Key Physical Properties
Property Value Source Molecular Formula CHNO Molecular Weight 256.39 g/mol Purity Assessment HPLC ≥97%
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases, as carbamates are prone to cleavage under acidic/basic conditions .
- Stability Testing : Conduct accelerated stability studies (40°C/75% relative humidity) over 4 weeks, monitoring degradation via HPLC. Use inert atmospheres (e.g., nitrogen) for long-term storage .
Q. What is the role of the tert-butyl carbamate (Boc) group in synthetic applications?
- Methodological Answer :
- Protecting Group : The Boc group shields the amine during multi-step syntheses (e.g., peptide coupling). Deprotection is achieved with trifluoroacetic acid (TFA) or HCl in dioxane .
- Steric Effects : The bulky tert-butyl moiety influences stereoselectivity in reactions, as seen in diastereoselective intramolecular α-amidoalkylation .
Advanced Research Questions
Q. How can diastereoselective synthesis of this compound be optimized?
- Methodological Answer :
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Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (1S,3S)-3-hydroxycyclopentyl derivatives) to control stereochemistry during carbamate formation .
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Reaction Conditions : Optimize temperature (−20°C to 25°C) and solvent (e.g., dichloromethane or THF) to favor kinetic over thermodynamic control. Catalytic asymmetric methods, such as organocatalysis, may enhance selectivity .
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Monitoring : Track diastereomeric excess (de) via chiral HPLC or -NMR coupling constants .
Table 2: Example Diastereoselective Synthesis Parameters
Parameter Optimal Condition Outcome Catalyst Chiral Brønsted acid de >90% Solvent THF at −20°C Yield: 85% Deprotection Agent TFA in DCM Purity: 98%
Q. What computational methods predict hydrogen-bonding interactions in its crystal structure?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to identify hydrogen-bond donors (N–H) and acceptors (C=O). Compare with X-ray crystallography data .
- Crystal Packing Analysis : Use software (e.g., Mercury) to visualize intermolecular interactions. Studies on tert-butyl carbamates reveal N–H···O=C hydrogen bonds stabilizing layered structures .
Q. How do substituents on the cyclohexyl ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Synthesize analogs with varying substituents (e.g., 5,5-dimethyl vs. 4,4-dimethyl cyclohexyl).
Test in vitro bioactivity (e.g., enzyme inhibition).
- Example : The 5,5-dimethyl group enhances rigidity, potentially improving binding to hydrophobic enzyme pockets .
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. The dimethyl groups may reduce entropic penalties upon binding .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
